4-Amino-1,1,2-trifluoro-1-butene hydrochloride
Description
4-Amino-1,1,2-trifluoro-1-butene hydrochloride is a fluorinated organic compound featuring a butene backbone with three fluorine substituents at positions 1, 1, and 2, an amino group at position 4, and a hydrochloride counterion.
Properties
Molecular Formula |
C4H7ClF3N |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-3(1-2-8)4(6)7;/h1-2,8H2;1H |
InChI Key |
SOULBUOCKZNCII-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=C(F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,2-trifluoro-1-butene hydrochloride typically involves the reaction of 4-Amino-1,1,2-trifluoro-1-butene with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,2-trifluoro-1-butene hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted butenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1,1,2-trifluoro-1-butene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 4-Amino-1,1,2-trifluoro-1-butene hydrochloride exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 4-amino-1,1,2-trifluoro-1-butene hydrochloride with related compounds from the literature:
Key Observations :
- Fluorine Content : The target compound has a higher fluorine count (3 vs. 2 in Compound 2), likely enhancing its lipophilicity and metabolic stability compared to triazole-based analogs.
- Backbone Flexibility : The butene chain offers conformational flexibility, contrasting with the rigid triazole or triazolium rings in analogs. This may influence binding interactions in biological systems.
- Hydrochloride Utility : All three compounds utilize hydrochloride salts to improve solubility in polar solvents, a common strategy for enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
